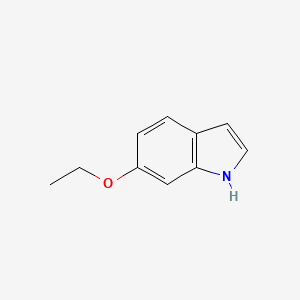

6-Ethoxy-1H-indole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-ethoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMWEGXHQSEPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191301 |

Source

|

| Record name | 6-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37865-86-4 |

Source

|

| Record name | 6-Ethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37865-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037865864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/875Q1L07HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fischer Indole Synthesis: A Technical Guide to the Preparation of 6-Ethoxyindole from 6-Ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the construction of the indole nucleus.[1] This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, has proven indispensable in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including the anti-migraine triptan class of drugs.[1] This guide offers an in-depth technical exploration of the Fischer indole synthesis with a specific focus on the preparation of 6-ethoxyindole from 6-ethoxyaniline, a valuable intermediate in organic synthesis.

Core Principles and Mechanistic Insights

The Fischer indole synthesis is fundamentally an acid-catalyzed intramolecular cyclization of a phenylhydrazone.[3] The reaction is typically promoted by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or by Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride.[1] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the resulting indole.

The reaction mechanism is a multi-step process that begins with the formation of a phenylhydrazone from the corresponding phenylhydrazine and an aldehyde or ketone.[4] This is followed by tautomerization to an enamine, a key[5][5]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole ring.[4]

The Reaction Mechanism Visualized

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Ethoxyindole

This section provides a detailed, two-part experimental protocol for the synthesis of 6-ethoxyindole, commencing with the preparation of the requisite 6-ethoxyphenylhydrazine from 6-ethoxyaniline.

Part 1: Synthesis of 6-Ethoxyphenylhydrazine Hydrochloride from 6-Ethoxyaniline

The synthesis of the arylhydrazine precursor is a critical first step. A standard method involves the diazotization of the aniline followed by reduction.

Materials:

-

6-Ethoxyaniline (p-phenetidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) dihydrate

-

Deionized Water

-

Ice

Procedure:

-

In a beaker, dissolve 6-ethoxyaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

The precipitated 6-ethoxyphenylhydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and dried.

Part 2: Fischer Indole Synthesis of 6-Ethoxyindole

This part details the cyclization of the prepared 6-ethoxyphenylhydrazine with a suitable carbonyl partner. For the synthesis of the parent 6-ethoxyindole, a reactant that can provide the necessary two-carbon unit at the 2- and 3-positions of the indole is required. A common strategy for unsubstituted indoles is the use of pyruvic acid followed by decarboxylation, or more directly, using a protected acetaldehyde equivalent.

Materials:

-

6-Ethoxyphenylhydrazine Hydrochloride

-

Glycolaldehyde diethyl acetal (as an acetaldehyde equivalent)

-

Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., a mixture of acetic acid and sulfuric acid)

-

Toluene or another high-boiling solvent

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Combine 6-ethoxyphenylhydrazine hydrochloride and glycolaldehyde diethyl acetal in a round-bottom flask equipped with a reflux condenser.

-

Add the acid catalyst (e.g., polyphosphoric acid) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the catalyst and solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude 6-ethoxyindole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary

| Parameter | Value/Range | Reference/Comment |

| Molecular Formula of 6-Ethoxyindole | C₁₀H₁₁NO | --INVALID-LINK-- |

| Molecular Weight of 6-Ethoxyindole | 161.20 g/mol | --INVALID-LINK-- |

| Typical Acid Catalysts | PPA, H₂SO₄, HCl, ZnCl₂, BF₃ | [1] |

| Reaction Temperature | 80 - 150 °C | Dependent on catalyst and substrates. |

| Typical Reaction Time | 1 - 6 hours | Monitored by TLC. |

| Expected Yield | 60 - 85% | Highly dependent on optimized conditions. |

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the synthesis of 6-ethoxyindole.

Troubleshooting and Optimization

Low Yield:

-

Incomplete Hydrazone Formation: Ensure anhydrous conditions if the hydrazone is pre-formed and isolated. For one-pot procedures, ensure the carbonyl compound is of high purity.

-

Suboptimal Acid Catalyst: The choice of acid is crucial. For electron-rich anilines like 6-ethoxyaniline, milder acids may be sufficient. A screening of different Brønsted and Lewis acids may be necessary.[6]

-

Decomposition: High temperatures or prolonged reaction times can lead to degradation. Monitor the reaction closely by TLC and avoid overheating.

Formation of Isomers:

-

When using unsymmetrical ketones, the formation of two regioisomers is possible. The regioselectivity can sometimes be controlled by the choice of the acid catalyst.[6]

Conclusion

The Fischer indole synthesis provides a robust and adaptable method for the preparation of 6-ethoxyindole from readily available 6-ethoxyaniline. A thorough understanding of the reaction mechanism, careful selection of reagents and reaction conditions, and meticulous execution of the experimental protocol are paramount for achieving high yields and purity. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of indole derivatives for various applications in drug discovery and materials science.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. Preparation of fully substituted anilines for the synthesis of functionalized indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Enduring Legacy of the Indole Nucleus: A Technical Guide to its Discovery and Synthesis

Abstract

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] This in-depth technical guide provides a comprehensive journey through the discovery and historical development of substituted indoles. We will begin by tracing the origins of indole chemistry from the ancient dye indigo to the seminal work of Adolf von Baeyer. The narrative will then delve into the mechanistic intricacies and experimental logic of the classical named reactions that have defined indole synthesis for over a century, including the Fischer, Reissert, and Baeyer-Emmerling methodologies. Finally, we will explore the modern renaissance in indole synthesis, focusing on the power and versatility of transition-metal-catalyzed cross-coupling and C-H activation strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical overview, but also actionable insights into the synthesis of this pivotal heterocyclic motif.

The Dawn of Indole Chemistry: From Ancient Dyes to a Fundamental Heterocycle

The story of the indole nucleus is inextricably linked to one of the most ancient and revered dyes known to humankind: indigo.[4] For millennia, cultures across the globe extracted this vibrant blue pigment from plants of the Indigofera genus.[5] The earliest known use of indigo-dyed textiles dates back over 6,000 years in Peru.[5][6]

The chemical journey to understanding this remarkable molecule began in the 19th century. In 1866, the brilliant German chemist Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[7][8] This pivotal achievement was a direct result of his systematic investigation into the chemical structure of indigo.[4][7] Just three years later, in 1869, he proposed the correct formula for indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[7][9] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo with oleum (fuming sulfuric acid).[7][8] Baeyer's groundbreaking work on indigo and other organic dyes earned him the Nobel Prize in Chemistry in 1905.[4][5]

The initial interest in indole was primarily driven by its connection to the dye industry. However, the 1930s witnessed a surge in research as scientists began to uncover the indole motif in a plethora of biologically significant molecules, including alkaloids, amino acids, and hormones.[7] This realization marked a paradigm shift, establishing the indole nucleus as a privileged scaffold in medicinal chemistry and chemical biology.

The Classical Era: Foundational Syntheses of the Indole Core

The late 19th and early 20th centuries saw the development of several robust and versatile methods for constructing the indole ring system. These "named reactions" remain fundamental to the field and are still widely employed in both academic and industrial settings.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[10][11][12][13] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone.[10][11][12]

Causality Behind Experimental Choices: The genius of the Fischer synthesis lies in its elegant simplicity and broad applicability. The choice of a strong acid catalyst, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride or boron trifluoride, is crucial for promoting the key[7][7]-sigmatropic rearrangement that forms the indole scaffold.[10][11] The reaction is typically heated to provide the necessary activation energy for the rearrangement and subsequent cyclization and ammonia elimination steps.[12]

Reaction Mechanism:

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-phenylindole

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in glacial acetic acid.

-

Heat the mixture to reflux for 1-2 hours. The formation of the phenylhydrazone is typically rapid.

-

Add a catalytic amount of zinc chloride (or another suitable Lewis/Brønsted acid).

-

Continue to heat the reaction at reflux for an additional 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylindole.

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Brønsted Acids (HCl, H₂SO₄) | High temperatures, often in a protic solvent. | Readily available, inexpensive. | Can lead to side reactions and charring with sensitive substrates. |

| Lewis Acids (ZnCl₂, BF₃) | Milder conditions than Brønsted acids. | Higher yields and cleaner reactions for some substrates. | Stoichiometric amounts may be required, workup can be more complex. |

| Polyphosphoric Acid (PPA) | High temperatures, acts as both solvent and catalyst. | Effective for less reactive substrates. | Viscous and difficult to handle, workup can be challenging. |

The Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate.[14] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated to yield the parent indole.[14]

Causality Behind Experimental Choices: The initial Claisen condensation between the ortho-nitrotoluene and diethyl oxalate requires a strong base, such as potassium ethoxide, to deprotonate the methyl group of the toluene.[14] The subsequent reductive cyclization of the resulting ethyl o-nitrophenylpyruvate is typically achieved using a reducing agent like zinc in acetic acid.[14] This choice of reducing agent is effective for the selective reduction of the nitro group to an amine, which then readily undergoes intramolecular cyclization.

Reaction Mechanism:

Caption: The reaction sequence of the Reissert Indole Synthesis.

The Baeyer-Emmerling Indole Synthesis (1869)

One of the earliest methods for indole synthesis, the Baeyer-Emmerling synthesis, was discovered by Adolf von Baeyer and Adolph Emmerling in 1869.[15] This reaction involves the synthesis of indole from ortho-nitrocinnamic acid and iron powder in a strongly basic solution.[15]

Reaction Mechanism: The reaction proceeds through the reduction of the nitro group to a nitroso group by the iron powder. The nitrogen of the nitroso group then condenses with a carbon of the alkene chain, leading to the loss of a water molecule and the formation of the indole ring. Subsequent decarboxylation yields the final indole product.[15]

The Indole Nucleus in Nature and Medicine: A Driving Force for Synthesis

The importance of the indole scaffold extends far beyond the realm of synthetic chemistry. It is a ubiquitous motif in a vast array of biologically active molecules, providing a constant impetus for the development of new and efficient synthetic methodologies.

Table 2: Biologically Significant Indole Derivatives

| Compound | Class | Biological Significance | Discovery |

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin.[7] | Isolated from casein in 1901 by Frederick Hopkins. |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep.[16][17][18][19] | Discovered in 1937 by Vittorio Erspamer.[17] |

| Melatonin | Hormone | Regulates sleep-wake cycles (circadian rhythm).[20][21][22] | Isolated in 1958 by Aaron B. Lerner.[20][21][22][23][24] |

| Auxin (Indole-3-acetic acid) | Plant Hormone | Regulates plant growth and development.[25][26][27] | First described in the 1920s by Frits Went.[25] |

| Indomethacin | Pharmaceutical | Non-steroidal anti-inflammatory drug (NSAID).[7] | Synthesized in the 1960s. |

| Sumatriptan | Pharmaceutical | Used to treat migraine and cluster headaches. | Developed in the 1980s. |

The discovery of these and countless other indole-containing natural products and pharmaceuticals has fueled the continuous evolution of indole synthesis.

The Modern Era: Transition-Metal Catalysis and C-H Activation

The latter half of the 20th century and the beginning of the 21st century have witnessed a paradigm shift in the synthesis of substituted indoles, largely driven by the advent of transition-metal catalysis.[2][28][29] These modern methods offer unprecedented efficiency, selectivity, and functional group tolerance, enabling the construction of complex indole-containing molecules with remarkable precision.

Palladium-Catalyzed Indole Synthesis

Palladium catalysis has emerged as a particularly powerful tool for indole synthesis. The Buchwald modification of the Fischer indole synthesis, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[10][11] This approach expands the scope of the classical Fischer synthesis by allowing for the use of readily available aryl halides as starting materials.[10][11]

Another significant advancement is the palladium-catalyzed cyclization of 2-alkynylanilines, a method that provides rapid access to a variety of substituted indoles.[30]

Experimental Workflow: Palladium-Catalyzed Cyclization of 2-Alkynylanilines

Caption: A generalized workflow for the palladium-catalyzed synthesis of indoles from 2-alkynylanilines.

C-H Activation Strategies for Indole Functionalization

One of the most exciting frontiers in modern organic synthesis is the direct functionalization of C-H bonds. This approach offers a highly atom-economical and efficient way to introduce new substituents onto the indole scaffold without the need for pre-functionalized starting materials.[1][29][31] Ruthenium and palladium catalysts have been particularly successful in promoting the regioselective C-H activation of indoles.[31][32][33]

For example, the use of a directing group can guide the metal catalyst to a specific C-H bond, allowing for highly selective functionalization at positions that are often difficult to access through classical methods.[34][33]

Conclusion and Future Outlook

From its humble beginnings in the vats of ancient dyers to its current status as a privileged scaffold in medicinal chemistry, the indole nucleus has had a profound impact on science and society. The classical synthetic methods developed by pioneers like Fischer and Reissert laid the groundwork for over a century of research and discovery. Today, the field is experiencing a vibrant renaissance, driven by the power and precision of modern transition-metal catalysis and C-H activation strategies. As our understanding of the biological roles of indole-containing molecules continues to grow, so too will the demand for innovative and efficient synthetic methodologies. The ongoing development of novel catalytic systems and synthetic strategies promises to unlock even greater possibilities for the construction and application of this remarkable heterocyclic core, ensuring its enduring legacy for generations of scientists to come.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in transition-metal-catalyzed enantioselective indole functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. History of Indigo | Wild Colours natural dyes [wildcolours.co.uk]

- 5. History, cultivation, and extraction of indigo, from the first plantations to denim’s iconic color [candianidenim.com]

- 6. Indigo dye - Wikipedia [en.wikipedia.org]

- 7. Indole - Wikipedia [en.wikipedia.org]

- 8. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 9. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer_indole_synthesis [chemeurope.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Celebrating Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Serotonin - Wikipedia [en.wikipedia.org]

- 19. psychiatrictimes.com [psychiatrictimes.com]

- 20. Melatonin | Description, Hormone, & Effects | Britannica [britannica.com]

- 21. Melatonin - Wikipedia [en.wikipedia.org]

- 22. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Auxin - Wikipedia [en.wikipedia.org]

- 26. Auxin: Function, Hormone, Types & Discovery | AESL [aakash.ac.in]

- 27. gcwgandhinagar.com [gcwgandhinagar.com]

- 28. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 29. mdpi.com [mdpi.com]

- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 31. mdpi.com [mdpi.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanisms of Action of 6-Ethoxy-1H-indole in Biological Systems

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with profound biological activities[1][2]. This guide addresses the compound 6-ethoxy-1H-indole, a specific derivative for which direct mechanistic data is not prevalent in public literature. In the absence of specific studies, this document serves as a hypothesis-driven framework for its investigation. By drawing parallels with structurally similar and well-characterized indole derivatives, we will explore the most probable mechanisms of action for this compound. This guide will focus on two primary, evidence-based hypotheses: (1) potential as an anticancer agent via tubulin polymerization or protein kinase inhibition , and (2) potential as a neuromodulatory agent targeting melatonin or serotonin receptors . We provide detailed experimental protocols, logical workflows, and data interpretation frameworks to empower researchers to systematically elucidate the biological function of this and similar novel indole compounds.

Introduction: The Indole Scaffold as a Privileged Pharmacophore

The indole ring system, a fusion of benzene and pyrrole, is a key structural motif in numerous biologically active molecules[3]. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, earning it the designation of a "privileged scaffold" in drug discovery[4][5]. Nature leverages this scaffold in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin[6]. The pharmaceutical industry has successfully incorporated the indole core into drugs treating a spectrum of conditions, from inflammation (Indomethacin) to cancer (Vinca alkaloids) and migraines (Sumatriptan)[1][4][7].

The biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents[8]. A substituent at the 6-position, such as the ethoxy group in this compound, can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its target affinity and metabolic stability. For example, the 6-methoxy group is a key feature in potent anticancer agents like OXi8006, which functions as a vascular disrupting agent by inhibiting tubulin polymerization[9]. Similarly, shifting a methoxy group to the C-6 position in melatonin analogues has been shown to preserve high-affinity receptor binding[10]. Based on this strong precedent, this guide will outline a robust strategy for investigating the mechanism of this compound.

Hypothesized Mechanism I: Anticancer Activity

Many indole derivatives exert potent anticancer effects by targeting fundamental components of cell division and signaling[1]. The two most common mechanisms for indole-based anticancer agents are the disruption of microtubule dynamics and the inhibition of protein kinases[4].

Target Hypothesis: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division. Molecules that interfere with tubulin polymerization are powerful antimitotic agents[1]. The vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) is a prime example of a 6-substituted indole that inhibits tubulin assembly[9].

Causality: The indole scaffold can occupy the colchicine-binding site on β-tubulin, sterically hindering the conformational changes necessary for microtubule elongation. The 6-ethoxy group on our target compound could enhance binding affinity through hydrophobic or hydrogen bond interactions within this pocket, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[11].

The following diagram outlines a logical flow for confirming this hypothesis.

Caption: Workflow for validating this compound as a tubulin polymerization inhibitor.

This protocol provides a method to directly measure the effect of this compound on tubulin assembly.

-

Reagents & Materials: Tubulin Purity >99% (e.g., from Cytoskeleton, Inc.), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, Paclitaxel (positive control), Nocodazole (positive control), this compound, 96-well microplate, temperature-controlled spectrophotometer.

-

Preparation:

-

Prepare a 2x tubulin solution (e.g., 3 mg/ml) in General Tubulin Buffer on ice.

-

Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution (e.g., 100 µM to 1 µM) in buffer. Include Paclitaxel (promoter) and Nocodazole (inhibitor) as controls.

-

Prepare a 10x GTP stock (10 mM).

-

-

Procedure:

-

Add 50 µl of diluted compound or vehicle (DMSO) to appropriate wells of a pre-warmed 37°C plate.

-

To initiate the reaction, add 50 µl of 2x tubulin solution containing 1/10th volume of 10x GTP to each well.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis & Interpretation:

-

Plot absorbance vs. time. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the compound-treated wells to the vehicle control. Inhibition is indicated by a lower rate of polymerization and a lower final absorbance.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50% compared to the control.

-

Target Hypothesis: Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indole nucleus is a common scaffold for kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the adenine-binding pocket[1][4].

Causality: The nitrogen atom of the indole ring can act as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP. The 6-ethoxy group could extend into a hydrophobic pocket of the kinase active site, conferring both potency and selectivity for a specific kinase family (e.g., tyrosine kinases or serine/threonine kinases).

Caption: Workflow for identifying and validating this compound as a protein kinase inhibitor.

Hypothesized Mechanism II: Neuromodulatory Activity

The structural similarity of the indole nucleus to tryptophan, the precursor to serotonin and melatonin, makes it a fertile ground for developing neuromodulatory agents[6].

Target Hypothesis: Melatonin Receptor Agonism/Antagonism

Melatonin (5-methoxy-N-acetyltryptamine) is a key regulator of circadian rhythms via its action on MT1 and MT2 receptors. Research on melatonin analogues has shown that a methoxy group at the C-6 position can be well-tolerated and maintain high receptor affinity[10].

Causality: The 6-ethoxy group of our compound could occupy the same pocket as the 5-methoxy group of melatonin, potentially modulating receptor activation. The lack of the N-acetyl side chain would differentiate its binding mode, possibly leading to partial agonism or antagonism.

Target Hypothesis: Serotonin (5-HT) Receptor Modulation

The serotonin system is implicated in a wide range of physiological and psychological processes. Many indole-containing drugs, such as the antiemetic Tropisetron and the antidepressant Vilazodone, act by modulating 5-HT receptors, particularly the 5-HT₃ and 5-HT₁ₐ subtypes[4][7].

Causality: The indole scaffold can mimic the endogenous ligand serotonin, binding to its receptors. The 6-ethoxy group could confer selectivity for a specific 5-HT receptor subtype, leading to a defined pharmacological profile, such as anxiolytic or anti-nausea effects.

This protocol is a standard method to determine the affinity of a compound for a specific receptor.

-

Reagents & Materials: Cell membranes expressing the target receptor (e.g., human MT1, MT2, or 5-HT₁ₐ), radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin for MT receptors, [³H]8-OH-DPAT for 5-HT₁ₐ), unlabeled ligand (for non-specific binding), this compound, binding buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Include control wells: (a) total binding (radioligand + membranes), and (b) non-specific binding (radioligand + membranes + high concentration of unlabeled ligand).

-

Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis & Interpretation:

-

Calculate specific binding by subtracting non-specific counts from total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (e.g., sigmoidal dose-response) to calculate the Ki (inhibitory constant), which reflects the compound's binding affinity for the receptor.

-

Should these experiments be performed, the results could be summarized as follows for clear comparison.

| Assay Type | Potential Target | Endpoint | Hypothetical Value for this compound | Reference Compound Value |

| Tubulin Polymerization | β-Tubulin | IC₅₀ | 2.5 µM | Nocodazole: 0.5 µM |

| Kinase Inhibition | EGFR Kinase | IC₅₀ | 150 nM | Gefitinib: 25 nM |

| Radioligand Binding | MT₁ Receptor | Ki | 5.2 nM | Melatonin: 0.1 nM |

| Radioligand Binding | 5-HT₁ₐ Receptor | Ki | 25 nM | 8-OH-DPAT: 1.0 nM |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its structure provides compelling, rational starting points for investigation. The indole scaffold's proven versatility suggests high potential in either oncology or neuropharmacology[1][6]. The experimental workflows detailed in this guide provide a clear, step-by-step path to test these primary hypotheses. Initial screening via in vitro polymerization and kinase assays, alongside receptor binding assays, will efficiently triage the most promising therapeutic avenues. Positive hits would then warrant progression to cell-based functional assays (e.g., cAMP accumulation for GPCRs, apoptosis for anticancer agents) and eventually in vivo models to establish a comprehensive pharmacological profile. This systematic approach will be critical in unlocking the therapeutic potential of this compound and other novel indole derivatives.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Nucleus in Drug Discovery: A Technical Guide to the Biological Targets of 6-Ethoxy-1H-Indole Derivatives

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the potential biological targets of 6-ethoxy-1H-indole derivatives, a class of compounds with significant therapeutic promise. We will delve into the key signaling pathways and molecular targets implicated in their anticancer, anti-inflammatory, and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate further investigation and drug discovery efforts.

Introduction: The Significance of the this compound Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental component of numerous natural products and synthetic drugs.[1][3] The introduction of substituents onto the indole core profoundly influences its physicochemical properties and biological activity. Methoxy and ethoxy groups, in particular, enhance the electron-rich nature of the indole nucleus, modulating its reactivity and interaction with biological macromolecules.[1] The 6-ethoxy substitution, specifically, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive moiety for designing novel therapeutic agents. This guide will systematically explore the key biological targets that have been identified for indole derivatives, with a specific focus on the potential applications of the this compound scaffold.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[4][5] The this compound scaffold is a promising starting point for the development of novel therapeutics that can interfere with tumor growth, progression, and resistance.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs.[6] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine-binding site and disrupting microtubule dynamics.[6][7] This leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6]

A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors.[6] Although this study focused on various 6-substituents, the principles can be extrapolated to 6-ethoxy derivatives. The 3,4,5-trimethoxyphenyl group is a known pharmacophore for colchicine binding site inhibitors, and modifications at the 6-position of the indole ring can optimize binding affinity.[6]

This protocol outlines a cell-free assay to assess the inhibitory effect of this compound derivatives on tubulin polymerization.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well microplate reader with a 340 nm filter

Procedure:

-

Prepare a stock solution of tubulin at 10 mg/mL in polymerization buffer.

-

On ice, add glycerol to the tubulin solution to a final concentration of 10% (v/v).

-

In a pre-chilled 96-well plate, add 5 µL of test compound dilutions or controls (DMSO for baseline).

-

Add 95 µL of the tubulin/glycerol solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation:

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |

| This compound Derivative 1 | [Insert experimental value] |

| This compound Derivative 2 | [Insert experimental value] |

| Colchicine | [Insert experimental value] |

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization assay.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer.[4][8] Indole derivatives have been extensively studied as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, Cyclin-Dependent Kinases (CDKs), and the PI3K/AKT/mTOR pathway.[8][9][10][11]

-

EGFR and Src Kinase: The cooperation between EGFR and c-SRC can lead to a more aggressive tumor phenotype.[9] Novel indole derivatives have been designed as dual EGFR/SRC kinase inhibitors, demonstrating potent anticancer activity.[9]

-

PI3K/AKT/mTOR Pathway: This pathway is frequently activated in glioblastoma, promoting cell growth and survival.[10] Oxindole derivatives have shown promise as inhibitors of key kinases in this pathway, such as PDK1.[10]

-

Aurora A Kinase: This kinase is involved in mitotic progression, and its inhibition is a valid anticancer strategy.[12] Isatin (an oxidized indole) derivatives have been identified as potent inhibitors of Aurora A kinase.[12]

Signaling Pathway Diagram:

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Alkoxyindoles

Introduction: The 6-Alkoxyindole Scaffold in Modern Drug Discovery

The indole nucleus is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and versatile synthetic handles have made it a focal point for drug development across a spectrum of therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[3][4] Within this vast chemical space, the 6-alkoxyindole subclass has emerged as a particularly fruitful area of investigation. The strategic placement of an alkoxy group at the C6-position of the indole ring profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-alkoxyindoles. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities. We will explore key case studies, detail robust experimental workflows for SAR elucidation, and present a forward-looking perspective on this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the 6-alkoxyindole scaffold.

Pillar 1: The Strategic Importance of the 6-Alkoxy Moiety

The defining feature of this compound class, the C6-alkoxy group, is far from a passive substituent. Its primary role is to act as a hydrogen bond acceptor and to modulate the electron density of the indole ring system, which is critical for binding to many biological targets. The nature of this alkoxy group—its length, branching, and terminal functionality—is a key determinant of pharmacological activity.

One of the most well-documented roles for 6-alkoxyindoles is as ligands for melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms.[5][6] Natural melatonin is a 5-methoxyindole. Shifting this methoxy group to the C6-position, in conjunction with moving the N-acetyl ethylamine side chain from C3 to N1, surprisingly results in compounds that retain affinity and agonist activity comparable to melatonin itself.[7][8] This demonstrates the plasticity of the melatonin receptor's binding pocket and highlights the C6-position as a critical interaction point.

The general SAR trend observed for the alkoxy chain is as follows:

-

Methoxy Group: The 6-methoxy group is often considered the optimal substituent for potent melatonin receptor agonism, providing a balance of electronic properties and steric bulk that fits well within the receptor's binding site.[5][6]

-

Chain Length: Increasing the alkyl chain length beyond methoxy (e.g., ethoxy, propoxy) can lead to varied effects depending on the target. In some series, it leads to a decrease in binding affinity, suggesting a sterically constrained pocket.[9]

-

Bioisosteres: Replacing the methoxy group with bioisosteres, such as a chlorine atom, has been shown to be a successful strategy. For instance, 6-chloromelatonin derivatives exhibit a preferential binding to the MT2 receptor subtype.[10]

Pillar 2: Elucidating the Broader SAR Landscape

While the 6-alkoxy group is the anchor, modifications at other positions of the indole ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. A systematic exploration of these positions is fundamental to any successful drug discovery campaign.

dot

Caption: Key modification points on the 6-alkoxyindole scaffold.

-

N1-Position: The indole nitrogen is a common site for introducing side chains designed to interact with specific sub-pockets of a receptor. In the context of melatonin analogues, attaching a 2-alkanamidoethyl side chain at N1 (mimicking the natural tryptamine side chain) is a highly effective strategy.[7] However, the nature of N-substitution is delicate; increasing the length of an N-alkyl chain can dramatically shift a compound's functional activity from agonist to antagonist, suggesting this region of the receptor is sensitive to steric bulk.[9]

-

C2-Position: The C2-position offers a valuable vector for enhancing affinity. Research has shown that introducing small, electron-withdrawing or aromatic groups at C2 can significantly improve potency. For example, in a series of 1-(2-alkanamidoethyl)-6-methoxyindoles, the introduction of bromine, a phenyl group, or a methyl ester at C2 resulted in a marked increase in melatonin receptor affinity, pushing it into the picomolar range.[7]

-

C5 and C7-Positions: These positions are often modified to improve pharmacokinetic properties or to block metabolic pathways. Substitution with halogens or small alkyl groups can influence the molecule's lipophilicity and metabolic stability.

Case Study: 6-Alkoxyindoles as Anticancer Agents

Beyond their role as neuropharmacological agents, indole derivatives are widely investigated for their anticancer properties.[4][11] They can function through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[12][13]

A recent study detailed the design of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles as tubulin polymerization inhibitors.[12] The core hypothesis was to use the indole scaffold to correctly position a 3,4,5-trimethoxyphenyl group, a known pharmacophore that binds to the colchicine site on tubulin.

Key SAR insights from this study include:

-

The 1-(3,4,5-trimethoxyphenyl) moiety was essential for activity.

-

At the C6-position, a range of substituents were explored. A derivative featuring a C6-amide linkage (compound 3g in the study) exhibited the most potent antiproliferative activity across a panel of six cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range.[12]

-

This compound was shown to inhibit tubulin polymerization in vitro, induce G2/M cell-cycle arrest, and trigger apoptosis in MCF-7 breast cancer cells.[12]

This case study underscores the versatility of the 6-alkoxyindole scaffold. The C6-position, when not occupied by a simple alkoxy group, can serve as an attachment point for more complex functionalities that drive entirely different pharmacological activities.

Experimental Workflows for SAR Elucidation

A robust SAR campaign relies on a validated, iterative cycle of chemical synthesis and biological evaluation. The trustworthiness of the resulting data is paramount.

General Synthetic Pathway

The synthesis of 6-alkoxyindoles can be achieved through various established methods, such as the Fischer or Bischler indole syntheses.[14][15] A common and reliable approach starts from a commercially available 6-alkoxy- or 6-hydroxyindole, which provides a versatile starting point for subsequent modifications.

dot

Caption: Generalized synthetic workflow for 6-alkoxyindole derivatives.

Protocol: In Vitro Anticancer Activity Assessment (CCK-8 Assay)

This protocol describes a self-validating system for assessing the antiproliferative activity of newly synthesized 6-alkoxyindole derivatives against a cancer cell line (e.g., MCF-7).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds.

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

Test compounds dissolved in DMSO (10 mM stock)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader (450 nm absorbance)

-

Positive control (e.g., Colchicine or an established inhibitor)

Step-by-Step Methodology:

-

Cell Seeding:

-

Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.

-

Action: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Rationale: To expose cells to a range of concentrations to generate a dose-response curve.

-

Action: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

-

Incubation:

-

Rationale: To allow sufficient time for the compounds to exert their antiproliferative effects.

-

Action: Incubate the plate for 48 hours at 37°C, 5% CO2.[12]

-

-

Viability Assessment:

-

Rationale: The CCK-8 assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells.

-

Action: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the vehicle control wells turn a distinct orange color.

-

-

Data Acquisition:

-

Rationale: To quantify cell viability by measuring the absorbance of the formazan product.

-

Action: Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis & Validation:

-

Rationale: To calculate the IC50 value and validate the assay's performance.

-

Action:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Self-Validation Check: The positive control should yield an IC50 value within its known effective range, and the Z'-factor for the assay plate should be > 0.5, confirming the robustness and reliability of the screen.

-

-

Quantitative Data Summary

To illustrate the impact of substitutions, the following table summarizes representative data for 6-substituted indole derivatives targeting tubulin polymerization.

| Compound ID (Reference[12]) | C6-Substituent | Antiproliferative Activity (IC50, µM) vs. MCF-7 Cells |

| 3a | -H | > 50 |

| 3d | -F | 20.31 ± 2.65 |

| 3e | -Cl | 11.23 ± 0.98 |

| 3f | -OCH3 | 7.91 ± 0.05 |

| 3g | -NHCO(p-F-Ph) | 2.94 ± 0.56 |

| Colchicine | (Positive Control) | 0.03 ± 0.001 |

Data synthesized from published results for illustrative purposes.[12]

This table clearly demonstrates the powerful effect of C6-substitution. The unsubstituted analog (3a ) is inactive, while small halogens (3d, 3e ) and a methoxy group (3f ) confer moderate activity. The most significant increase in potency is achieved with the larger p-fluorobenzamide group (3g ), highlighting a key interaction in the target binding site.

Future Perspectives and Conclusion

The 6-alkoxyindole scaffold continues to be a rich source of chemical novelty for drug discovery. While its application as melatonin receptor agonists is well-established, its potential in oncology and other therapeutic areas is rapidly expanding. Future research will likely focus on:

-

Subtype Selectivity: For targets with multiple receptor subtypes (like melatonin or serotonin receptors), developing 6-alkoxyindoles with high selectivity remains a key challenge and opportunity.[5]

-

Novel Targets: Applying the scaffold to new target classes, leveraging its unique electronic and steric properties.

-

Covalent Modifiers: Exploring the introduction of reactive groups to create covalent inhibitors, which can offer enhanced potency and duration of action.

-

Pharmacokinetic Optimization: A continued focus on modifying the scaffold to achieve optimal drug-like properties, including metabolic stability, solubility, and oral bioavailability.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Bentham Science [eurekaselect.com]

- 7. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AID 107555 - Agonist activity against melatonin receptor was tested in the absence of iodomelatonin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mapping the melatonin receptor. 6. Melatonin agonists and antagonists derived from 6H-isoindolo[2,1-a]indoles, 5,6-dihydroindolo[2,1-a]isoquinolines, and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. cris.huji.ac.il [cris.huji.ac.il]

A Researcher's Guide to Quantum Chemical Calculations for Indole Derivatives

Introduction: The Indole Scaffold and the Power of Computational Insight

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry and materials science.[1][2] It forms the structural core of a vast number of biologically active molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and a plethora of pharmaceuticals ranging from anti-migraine drugs to potent anticancer agents.[3][4][5][6] The chemical versatility of the indole scaffold allows for functionalization at multiple positions, creating a rich chemical space for tuning electronic, optical, and biological properties.[1][6]

In the modern drug discovery and materials design landscape, computational methods, particularly quantum chemical calculations, have become indispensable tools.[4][7] They provide a lens into the molecular world, allowing researchers to predict and understand properties before a single molecule is synthesized. For indole derivatives, these calculations can elucidate reaction mechanisms, predict spectroscopic signatures, quantify electronic properties, and rationalize biological activity, thereby accelerating the development of novel therapeutics and functional materials.[1][7] This guide offers a technically-grounded walkthrough for researchers, scientists, and drug development professionals on leveraging quantum chemical calculations to explore the multifaceted nature of indole derivatives.

Part 1: Theoretical Foundations and Method Selection

At the heart of quantum chemical calculations lies the goal of solving the Schrödinger equation for a given molecule. Since exact solutions are only possible for the simplest systems, a hierarchy of approximations is employed. For molecules of the size and complexity of indole derivatives, Density Functional Theory (DFT) has emerged as the workhorse method, offering a favorable balance between computational cost and accuracy.[8]

Density Functional Theory (DFT): The Pragmatic Choice

DFT methods calculate the electronic energy of a system based on its electron density, ρ(r), rather than the complex many-electron wavefunction.[9] This approach significantly reduces computational expense. The choice of the specific functional is critical and depends on the properties being investigated.

-

Hybrid Functionals (e.g., B3LYP, PBE0): These are often the default choice for general-purpose calculations like geometry optimizations and frequency calculations of indole systems.[8][10][11] B3LYP, in particular, has been widely used and has shown to produce reliable geometries and energies for indole derivatives.[3][8]

-

Range-Separated Functionals (e.g., M06-2X, ωB97X-D): These functionals are often superior for studying systems where non-covalent interactions (like hydrogen bonding or π-π stacking) are important, which is frequently the case for indole complexes.[12] They are also recommended for calculating excited-state properties and reaction barriers. The M06-2X functional, for instance, has been successfully used to investigate the optoelectronic properties of indole-based chromophores.[13]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[14][15][16] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.[17]

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and provide a good starting point. The "6-31G(d)" basis set is a split-valence double-zeta set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds accurately.[15] For higher accuracy, especially when studying anions or excited states, adding diffuse functions ("+") and more polarization functions is recommended, leading to basis sets like "6-311++G(d,p)".[18][19]

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. They are often used for high-accuracy energy calculations.[16]

Table 1: Recommended DFT Method/Basis Set Combinations for Indole Derivatives

| Application | Recommended Functional(s) | Recommended Basis Set(s) | Rationale |

| Geometry Optimization & Frequencies | B3LYP, PBE0 | 6-31G(d) or 6-311G(d,p) | Provides reliable ground-state structures and vibrational spectra at a reasonable computational cost.[8][10] |

| Non-Covalent Interactions | M06-2X, ωB97X-D | 6-311++G(d,p), aug-cc-pVDZ | Functionals specifically parameterized to handle dispersion and other weak interactions accurately.[12] |

| Excited States (UV-Vis Spectra) | CAM-B3LYP, M06-2X, ωB97X-D | 6-311++G(d,p), aug-cc-pVTZ | Time-Dependent DFT (TD-DFT) with these functionals generally yields good agreement with experimental spectra.[13][20][21] |

| Reactivity & Reaction Mechanisms | M06-2X, B3LYP | 6-311+G(d,p) | M06-2X is often better for barrier heights, while B3LYP is a robust, general-purpose choice. |

Part 2: A Practical Workflow for Computational Analysis

A systematic workflow ensures that calculations are reproducible, reliable, and relevant. The following steps outline a comprehensive protocol for the quantum chemical analysis of an indole derivative.

Caption: A typical workflow for quantum chemical calculations.

Step-by-Step Protocol:

-

Molecular Structure Preparation:

-

Action: Build the 3D structure of the indole derivative using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

-

Causality: An accurate initial 3D structure is crucial. A poor starting geometry can lead to the calculation converging to a high-energy local minimum instead of the true global minimum.

-

-

Geometry Optimization:

-

Action: Perform a geometry optimization using a chosen DFT method and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

Causality: All subsequent property calculations depend on having an accurate, optimized molecular geometry. This is the most fundamental step. Calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.

-

-

Frequency Analysis:

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality (Self-Validation): This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[13] A single imaginary frequency indicates a transition state. This calculation also provides thermodynamic data like enthalpy and Gibbs free energy.

-

-

Analysis of Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[13] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.[13][18] A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[22][23] For indoles, the region around the nitrogen atom is typically a site for electrophilic attack.[22]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.[13][23][24][25] It can quantify the stability gained from hyperconjugative interactions, which is crucial for understanding substituent effects.[12][13]

-

-

Prediction of Spectroscopic Properties:

-

Action: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies and oscillator strengths.[10][13][20][23]

-

Causality: This allows for the theoretical prediction of the UV-Visible absorption spectrum. Comparing the calculated spectrum with experimental data is an excellent way to validate the chosen computational method.[3][20][21]

-

-

Assessment of Chemical Reactivity:

-

Action: Calculate Fukui functions (f+, f-, f0).[9][22][26][27]

-

Causality: These functions use the electron densities of the neutral, anionic (N+1 electron), and cationic (N-1 electron) states to predict the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack, respectively.[22][26][27] This provides a more quantitative measure of reactivity than MEP analysis alone.

-

Part 3: Applications in Drug Discovery and Materials Science

Quantum chemical calculations on indole derivatives have direct, practical applications.

-

Rationalizing Structure-Activity Relationships (SAR): In drug discovery, understanding why small changes to a molecule's structure lead to large changes in biological activity is paramount.[4] Calculations can quantify how substituents alter the electronic properties (e.g., charge on a key atom, HOMO energy) which can then be correlated with activity. For example, a study on indol-4-ones found a strong correlation between the calculated global softness and antifungal activity.[22]

-

Predicting Reaction Sites: For synthetic chemists, predicting the most reactive site on a substituted indole is crucial for planning synthetic routes.[1] Fukui function analysis can unambiguously identify the atoms most susceptible to electrophilic or nucleophilic attack, guiding regioselective synthesis.[22][28]

-

Designing Novel Materials: In materials science, properties like the HOMO-LUMO gap are directly related to the electronic and optical properties of a material.[13] Calculations can be used to screen potential indole-based dyes for solar cells or design molecules with large nonlinear optical (NLO) responses by tuning their intramolecular charge transfer characteristics.[13]

-

Interpreting Spectroscopic Data: Calculations can help assign complex vibrational (IR/Raman) or electronic (UV-Vis) spectra.[8][20] By comparing experimental and computed spectra, researchers can confirm the structure of a newly synthesized compound.[20]

Conclusion and Future Outlook

Quantum chemical calculations provide an unparalleled level of insight into the structure, properties, and reactivity of indole derivatives. By moving beyond a "black box" approach and understanding the causality behind the choice of methods and workflows, researchers can generate robust, predictive data that accelerates innovation. From designing more potent drugs to engineering novel electronic materials, the synergy between computational chemistry and experimental science is unlocking the full potential of the versatile indole scaffold.[1] As computational resources continue to grow and theoretical methods become more sophisticated, these in silico techniques will play an even more integral role in scientific discovery.

References

- 1. scienmag.com [scienmag.com]

- 2. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fukui function - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 14. jetir.org [jetir.org]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 17. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]

- 28. pubs.acs.org [pubs.acs.org]

The Unseen Influence: A Technical Guide to the Solvatochromism of Functionalized Indole Compounds

For researchers, scientists, and drug development professionals, understanding the subtle interplay between a molecule and its environment is paramount. The phenomenon of solvatochromism—where the color of a substance changes with the polarity of the solvent—offers a powerful lens through which to view these interactions.[1] When applied to the privileged indole scaffold, a core component of numerous pharmaceuticals and bioactive molecules, solvatochromism transforms from a chemical curiosity into a sophisticated tool for probing microenvironments and designing intelligent molecular sensors.[2][3]

This guide provides an in-depth exploration of the principles, experimental methodologies, and applications of solvatochromism in functionalized indole compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, ensuring a robust and insightful approach to your research.

Part 1: The Heart of the Matter: Why Indoles and Why Solvatochromism?

The indole ring system, an electron-rich aromatic heterocycle, is an exceptional platform for designing solvatochromic molecules.[2] Its electronic properties can be precisely tuned through functionalization, particularly at the C2, C3, and N1 positions.[4] The key to inducing significant solvatochromism lies in creating a molecule with a substantial difference in dipole moment between its electronic ground state (S₀) and its first excited state (S₁).[2][5]

This is most effectively achieved by creating a "push-pull" or donor-acceptor (D-π-A) system. In this architecture, an electron-donating group (EDG), such as an amino or methoxy group, "pushes" electron density through the conjugated π-system of the indole ring to an electron-withdrawing group (EWG), like a cyano or nitro group, which "pulls" the density.[6][7]

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, moving significant electron density from the donor to the acceptor.[7] This creates an excited state that is far more polar than the ground state. It is this change in polarity that is the engine of solvatochromism.

The Mechanism of Solvent Interaction

When a solvatochromic molecule is dissolved in a solvent, the solvent molecules arrange themselves around the solute to stabilize its ground-state dipole. Upon excitation—an almost instantaneous event governed by the Franck-Condon principle—the molecule's dipole moment changes dramatically.[5] The surrounding solvent molecules, however, are still oriented to stabilize the ground state.

Before the molecule can fluoresce and return to the ground state, the solvent molecules reorient themselves to stabilize the new, more polar excited state.[5][8] This reorientation lowers the energy of the excited state. The extent of this energy reduction is directly proportional to the polarity of the solvent; more polar solvents provide greater stabilization.[9]

This differential stabilization of the ground and excited states leads to observable shifts in the absorption and emission spectra:

-

Positive Solvatochromism (Bathochromic Shift): When the excited state is more polar than the ground state (typical for D-π-A indoles), increasing solvent polarity stabilizes the excited state more than the ground state. This reduces the energy gap for fluorescence, resulting in a shift to longer wavelengths (a red shift) in the emission spectrum.[1]

-